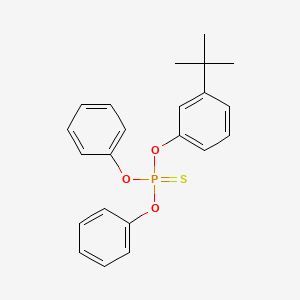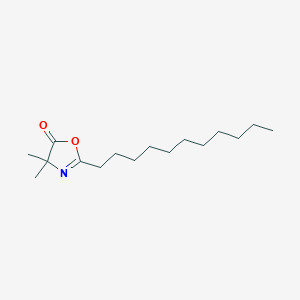
Palifermin
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Palifermin is a truncated human recombinant keratinocyte growth factor (KGF) produced in Escherichia coli . It stimulates the growth of cells that line the surface of the mouth and intestinal tract . It is used to reduce the frequency and duration of severe mouth sores in people with certain blood cancers .
Synthesis Analysis
Palifermin is a recombinant human keratinocyte growth factor (KGF) that is 140 residues long and is produced using E. coli . Mutations have been designed to increase the stability of FGF7 (from which Palifermin is derived) by analyzing its 3D structure and sequence of other FGFs .
Molecular Structure Analysis
Palifermin is a protein-based therapy with a chemical formula of C721H1142N202O204S9 and an average weight of 16192.7 Da . It is a form of recombinant human keratinocyte growth factor .
Chemical Reactions Analysis
Palifermin binds to the human keratinocyte growth factor (KGF) receptor on buccal cell surfaces . It acts as both a cell growth and survival factor by stimulating epithelial cell proliferation, differentiation, and migration around the tongue and mouth .
Physical And Chemical Properties Analysis
Palifermin is a protein-based therapy with a chemical formula of C721H1142N202O204S9 and an average weight of 16192.7 Da . It is a form of recombinant human keratinocyte growth factor .
Mechanism of Action
Palifermin has been shown to protect oral and intestinal epithelia from the effects of radiation and chemotherapy . As a recombinant keratinocyte growth factor (KGF), palifermin may promote cell proliferation, reducing the severity of oral mucositis in patients in the relevant treatment groups . Agonism of fibroblast growth factor 2 may be predominantly responsible for this effect .
Safety and Hazards
Common side effects often seen in conjunction with the use of Palifermin include swelling, pain (including joint pain), increase in blood pancreas enzymes, increased blood pressure, and proteinuria . Some of the more serious side effects can include difficulty breathing, changes in cutaneous or mucous membrane appearance/feel (redness/rash, swelling, itching, change in color or thickness of tongue, changes in taste), and fever . Co-administration of Palifermin with Heparin should be avoided .
Future Directions
Palifermin reduces the incidence and duration of severe oral mucositis by protecting those cells and stimulating the growth of new epithelial cells to build up the mucosal barrier . It is also being studied in the prevention and treatment of oral mucositis and dysphagia (difficulty swallowing) in other types of cancer .
properties
CAS RN |
162394-19-6 |
|---|---|
Product Name |
Palifermin |
Molecular Formula |
C9H11N3S |
Molecular Weight |
0 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





